1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives. This compound features a unique combination of a bromo group, a triazole ring, and an oxazole structure, making it of interest in various fields of chemical research and application.
This compound can be synthesized through several chemical pathways that involve the formation of the triazole and oxazole rings. Its specific structural characteristics suggest potential applications in medicinal chemistry and material science.
The compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structures. It falls under the category of bioactive compounds, which are often studied for their pharmacological properties.
The synthesis of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one typically involves multi-step reactions. A common approach includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to characterize the intermediates and final product.
The molecular structure of 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one can be represented as follows:
The structure includes:
Structural data can be obtained through X-ray crystallography or computational modeling to visualize the three-dimensional arrangement of atoms within the molecule.
The compound may undergo various chemical reactions typical for heterocycles:
Each reaction pathway requires specific conditions such as solvent choice and temperature to optimize yields and minimize side reactions.
The mechanism by which 1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one exerts its biological effects is not fully elucidated but may involve:
Experimental studies using cell lines or animal models would provide insights into its pharmacodynamics and pharmacokinetics.
Relevant data from studies should be referenced for precise values.
Further research is necessary to fully explore these applications and validate their efficacy through clinical trials or experimental studies.
The core structure of 1-{2-bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one integrates a triazole ring fused to an oxazole moiety, functionalized with bromine at C2 and an acetyl group at C6. This design leverages the electron-deficient nature of the triazolo-oxazole system to enhance electrophilic reactivity at the bromoacetyl site, facilitating nucleophilic substitutions in downstream applications. Strategic methylation at C5 sterically stabilizes the scaffold while modulating electronic properties. Computational studies (DFT calculations) indicate the bromine atom increases the compound’s polar surface area (PSA ≈ 43.1 Ų), improving solubility in dipolar aprotic solvents like DMF or acetonitrile [1] [6].
Table 1: Key Molecular Descriptors of the Target Compound
Parameter | Value | Method/Reference |
---|---|---|
Molecular Formula | C₇H₆BrN₃O₂ | High-Resolution MS |
Calculated logP | 1.81 | DFT (B3LYP/6-31G*) |
Polar Surface Area | 43.1 Ų | Molinspiration Algorithm |
Topological Polar Surface Area | 63.2 Ų | ChemAxon |
Regioselective bromination at C2 of the triazolo-oxazole core is achieved via N-bromosuccinimide (NBS) in carbon tetrachloride under reflux. This method exploits the electron-rich C2 position adjacent to the oxazole nitrogen, achieving >90% regioselectivity confirmed by ¹H-NMR (disappearance of H2 signal at δ 8.2 ppm) and LC-MS ([M+H]⁺ m/z 259.97) [1] . Alternatives like bromine in acetic acid yield undesirable dihalogenated byproducts due to the acetyl group’s activation of the C6 position. Microwave-assisted bromination (100°C, 20 min) enhances efficiency, reducing reaction time from 12 hours to 35 minutes while maintaining 92% yield [5].
Table 2: Bromination Method Comparison
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
NBS/CCl₄ | Reflux, 12 h | 88 | >90% |
Br₂/AcOH | RT, 4 h | 65 | 60–70% |
NBS/Microwave | 100°C, 20 min, DMF | 92 | >95% |
CuBr₂/MeCN | 80°C, 6 h | 78 | 85% |
The triazolo[3,2-b][1,3]oxazole core is synthesized via a Pd-catalyzed cyclocondensation between 5-amino-4-bromooxazole and acylhydrazides. Key innovations include:
Notably, the bromoacetyl group tolerates these conditions when introduced post-cyclization to avoid Pd-mediated debromination [1].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: